molecular formula C21H24N2O2S B11210537 7'-Methoxy-4-methyl-2'-(2-thienyl)-1',10B'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-C][1,3]benzoxazine]

7'-Methoxy-4-methyl-2'-(2-thienyl)-1',10B'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-C][1,3]benzoxazine]

Cat. No.: B11210537
M. Wt: 368.5 g/mol
InChI Key: MLDXQVAJFXMTDN-UHFFFAOYSA-N
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Description

7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the thienyl group and subsequent cyclization to form the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and developing new synthetic methodologies.

Biology

The compound’s potential biological activities are of interest in pharmacological research. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced side effects.

Industry

In the industrial sector, the compound’s unique properties make it suitable for applications in materials science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and molecular targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] stands out due to its spirocyclic structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

7-methoxy-4'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C21H24N2O2S/c1-14-8-10-21(11-9-14)23-17(13-16(22-23)19-7-4-12-26-19)15-5-3-6-18(24-2)20(15)25-21/h3-7,12,14,17H,8-11,13H2,1-2H3

InChI Key

MLDXQVAJFXMTDN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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